Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol
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Overview
Description
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol is a complex organic compound characterized by the presence of acetic acid and a phenyl ring substituted with hydroxyprop-1-ynyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s propargyl group is known to interact with enzymes and proteins, leading to various biological effects. For example, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol: Similar structure with a methoxy group instead of dimethyl groups.
Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol: Lacks the dimethyl substitution on the phenyl ring.
Uniqueness
The presence of both hydroxyprop-1-ynyl and dimethyl groups in acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research applications and distinguish it from other similar compounds .
Properties
CAS No. |
88606-81-9 |
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Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H14O2.2C2H4O2/c1-11-9-13(5-3-7-15)14(6-4-8-16)10-12(11)2;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
UFGWOZBUIDWNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C#CCO)C#CCO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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